molecular formula C16H18N2O2S B2982745 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid CAS No. 1477971-35-9

5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid

Cat. No.: B2982745
CAS No.: 1477971-35-9
M. Wt: 302.39
InChI Key: OMYLQPFRSFRGAV-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and other chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the reaction of 2-phenylpiperazine with thiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.

  • Reduction: Reduction of the compound can result in the formation of reduced derivatives of the piperazine ring.

  • Substitution: Substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene ring may also play a role in the compound's biological activity by interacting with other molecular components.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in the central nervous system, affecting neurotransmitter activity.

  • Enzymes: It can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is structurally similar but has a pyrimidine ring instead of a thiophene ring.

  • 2-(4-Methyl-2-phenylpiperazin-1-yl)phenylmethanol: This compound has a phenylmethanol group instead of a carboxylic acid group.

Uniqueness: 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid is unique due to its combination of the piperazine and thiophene rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-17-9-10-18(15-8-7-14(21-15)16(19)20)13(11-17)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYLQPFRSFRGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=CC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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